molecular formula C₁₂H₂₁N₅O₃S₂ B1147068 Nizatidine sulfoxide CAS No. 102273-13-2

Nizatidine sulfoxide

Cat. No. B1147068
CAS RN: 102273-13-2
M. Wt: 347.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nizatidine is a histamine-2 blocker that works by decreasing the amount of acid produced by the stomach . It is used to treat ulcers in the stomach and intestines, heartburn, and erosive esophagitis caused by gastroesophageal reflux disease (GERD) .


Synthesis Analysis

A study describes a facile, eco-friendly, cost-effective, and robust process for the synthesis of Nizatidine. The process involves the cyclocondensation of 2-(dimethylamino) ethanethioamide with ethyl bromopyruvate .


Molecular Structure Analysis

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2 . The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .


Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, nizatidine reduces stomach acid production .


Physical And Chemical Properties Analysis

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2. The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .

Scientific Research Applications

  • Nizatidine sulfoxide, as a degradation product of Nizatidine, is identified in methods for determining Nizatidine in pharmaceutical preparations. Four methods have been developed for this purpose, including spectrophotometric and high-performance thin-layer chromatography techniques (Youssef, 2008).

  • It is noted as a minor metabolite in the metabolism and disposition of Nizatidine, an H2-blocker, in humans. The majority of Nizatidine is excreted in urine, with Nizatidine sulfoxide forming a small part of the urinary radioactivity (Knadler et al., 1986).

  • The compound has been studied for its hemofiltrability in patients with renal failure. Findings suggest that Nizatidine and its metabolites, including Nizatidine sulfoxide, are minimally removed by arteriovenous hemofiltration (Saima et al., 1993).

  • Another study confirms that Nizatidine does not significantly affect hepatic drug metabolism in humans, suggesting that its metabolites, including Nizatidine sulfoxide, are unlikely to interfere with the hepatic metabolism of other drugs (Secor et al., 1985).

  • Nizatidine sulfoxide has also been referenced in the context of developing new spectrofluorimetric methods for determining Nizatidine in pharmaceutical forms (Karasakal & Ulu, 2013).

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .

Safety and Hazards

Nizatidine may cause serious side effects. Users should stop using nizatidine and call a doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . Common side effects of nizatidine may include headache, dizziness, diarrhea, or runny or stuffy nose .

properties

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMWRJRDCJAFI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858209
Record name (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Ethenediamine, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-

CAS RN

102273-13-2
Record name (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?

A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including Nizatidine sulfoxide. [, ] There is no information available about the pharmacological activity of Nizatidine sulfoxide. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.